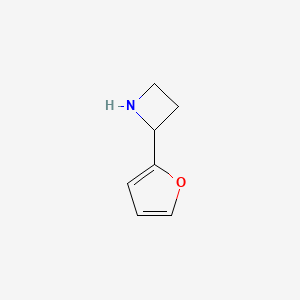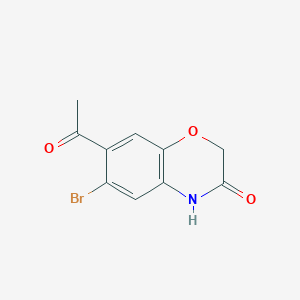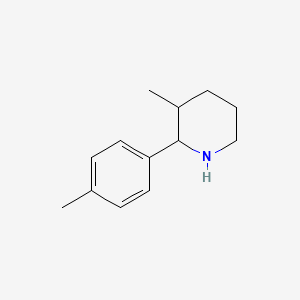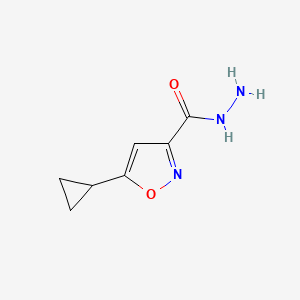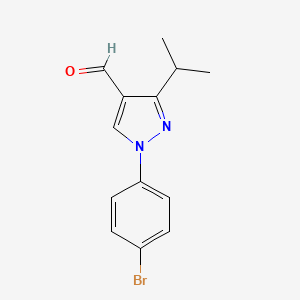
Benzyl(1-methoxypropan-2-yl)amine
Vue d'ensemble
Description
Benzyl(1-methoxypropan-2-yl)amine: is an organic compound with the molecular formula C₁₁H₁₇NO It is a derivative of benzylamine, where the amine group is substituted with a 1-methoxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzyl(1-methoxypropan-2-yl)amine involves the reductive amination of benzylamine with 1-methoxypropan-2-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl(1-methoxypropan-2-yl)amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Benzyl(1-methoxypropan-2-yl)amine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism by which Benzyl(1-methoxypropan-2-yl)amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzylamine: The parent compound, differing by the absence of the 1-methoxypropan-2-yl group.
1-Methoxypropan-2-amine: Similar structure but lacks the benzyl group.
Uniqueness: Benzyl(1-methoxypropan-2-yl)amine combines the properties of both benzylamine and 1-methoxypropan-2-amine, offering unique reactivity and potential applications. Its dual functional groups allow for versatile chemical transformations and interactions, making it a valuable compound in various fields.
Propriétés
IUPAC Name |
N-benzyl-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBOWAZTVMIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


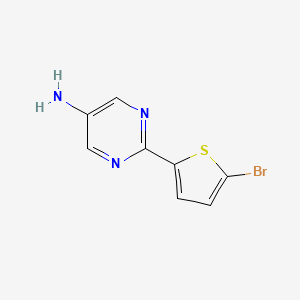
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)

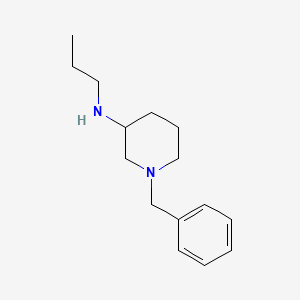
![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)
